molecular formula C9H8O2 B1585503 6-methylbenzofuran-3(2H)-one CAS No. 20895-41-4

6-methylbenzofuran-3(2H)-one

Cat. No.: B1585503
CAS No.: 20895-41-4
M. Wt: 148.16 g/mol
InChI Key: VHAUANQYMZUJPS-UHFFFAOYSA-N
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Description

6-methylbenzofuran-3(2H)-one is an organic compound belonging to the benzofuranone family This compound is characterized by a benzene ring fused to a furanone ring with a methyl group attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylbenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of the benzofuranone ring system with a methyl group at the 6th position.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methylbenzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydrobenzofuranones, and various substituted benzofuranones, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Benzofuranone, 5-methyl-
  • 3(2H)-Benzofuranone, 7-methyl-
  • 2(3H)-Benzofuranone, 6-methyl-

Uniqueness

6-methylbenzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAUANQYMZUJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943157
Record name 6-Methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20895-41-4
Record name 3(2H)-Benzofuranone, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020895414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methyl-1-benzofuran-3-yl acetate (3.8 g, 19.98 mmol) in HCl (4 mL, conc), methanol (160 mL), and water (40 mL) was heated under reflux for 1.5 h, the reaction mixture was cooled to room temperature, dissolved in water (200 mL) and filtered to give 6-methyl-2,3-dihydro-1-benzofuran-3-one as a white solid (2.5 g, 82%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions a "condensation product" formed from 6-methyl-3(2H)-benzofuranone and acetic anhydride. What is a condensation reaction in organic chemistry, and what is the significance of studying such a reaction with this specific compound?

A1: In organic chemistry, a condensation reaction is a type of reaction where two molecules combine to form a larger molecule, often with the simultaneous loss of a smaller molecule like water, methanol, or hydrogen chloride []. Studying the condensation product of 6-methyl-3(2H)-benzofuranone with acetic anhydride provides valuable insights into the reactivity of the compound. This information is crucial for understanding its potential applications in organic synthesis and potentially in developing new chemical derivatives with different properties.

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